molecular formula C9H10FIOS B14763708 (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane

(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane

Cat. No.: B14763708
M. Wt: 312.14 g/mol
InChI Key: PNDSDRWSKLQHAC-UHFFFAOYSA-N
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Description

(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is a chemical compound with the molecular formula C9H10FIOS It is characterized by the presence of ethoxy, fluoro, iodo, and methylsulfane groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the iodine atom to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom.

    Ethoxylation: Introduction of the ethoxy group.

    Thioether Formation: Introduction of the methylsulfane group.

Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfane group to a sulfoxide or sulfone.

    Reduction: Reduction of the iodo group to a hydrogen atom.

    Substitution: Replacement of the fluoro or iodo groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfane group may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.

Scientific Research Applications

(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of multiple functional groups allows for diverse interactions and potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Ethoxy-2-fluoro-5-bromophenyl)(methyl)sulfane
  • (3-Ethoxy-2-fluoro-5-chlorophenyl)(methyl)sulfane
  • (3-Ethoxy-2-fluoro-5-nitrophenyl)(methyl)sulfane

Uniqueness

(3-Ethoxy-2-fluoro-5-iodophenyl)(methyl)sulfane is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to similar compounds with different halogens or functional groups

Properties

Molecular Formula

C9H10FIOS

Molecular Weight

312.14 g/mol

IUPAC Name

1-ethoxy-2-fluoro-5-iodo-3-methylsulfanylbenzene

InChI

InChI=1S/C9H10FIOS/c1-3-12-7-4-6(11)5-8(13-2)9(7)10/h4-5H,3H2,1-2H3

InChI Key

PNDSDRWSKLQHAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)I)SC)F

Origin of Product

United States

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